molecular formula C20H30N4O4 B5682570 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid

Cat. No.: B5682570
M. Wt: 390.5 g/mol
InChI Key: XHRLIKLYJRUVKO-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a piperidine ring substituted with a methylpiperazine group and a pyrrole-derived oxoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methylpiperazine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative reacts with 4-methylpiperazine.

    Attachment of the Pyrrole-Derived Oxoacetyl Group: This step may involve acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: A simpler analog with similar structural features.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a piperazine moiety, used in medicinal chemistry.

Uniqueness

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid is unique due to its combination of a piperidine ring, a methylpiperazine group, and a pyrrole-derived oxoacetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-21-10-12-23(13-11-21)16-7-9-24(14-15(16)5-6-18(25)26)20(28)19(27)17-4-3-8-22(17)2/h3-4,8,15-16H,5-7,9-14H2,1-2H3,(H,25,26)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRLIKLYJRUVKO-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)C(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)C(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.